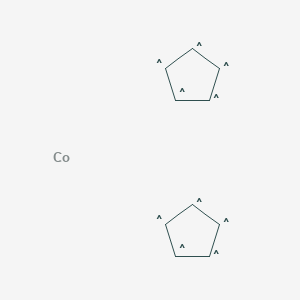![molecular formula C11H15N3 B12060643 [3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile CAS No. 90530-16-8](/img/structure/B12060643.png)
[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.257 g/mol . This compound is characterized by its density of 0.952 g/mL at 25ºC and a boiling point of 281ºC . It is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile typically involves the reaction of m-xylylenediamine with acrylonitrile . The reaction is carried out under controlled conditions to ensure the formation of the desired adduct. The reaction conditions include maintaining a specific temperature and pressure to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using various techniques such as distillation and crystallization to obtain a high-purity compound suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups .
Applications De Recherche Scientifique
[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mécanisme D'action
The mechanism of action of [3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, including modulation of enzyme activity, receptor binding, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to [3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile include:
3-(Aminomethyl)phenylmethanamine: This compound has a similar structure but with an additional phenyl group.
m-Xylylenediamine: A related compound used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This makes it a versatile compound with numerous applications in research and industry .
Propriétés
Numéro CAS |
90530-16-8 |
|---|---|
Formule moléculaire |
C11H15N3 |
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
[3-(aminomethyl)phenyl]methanamine;prop-2-enenitrile |
InChI |
InChI=1S/C8H12N2.C3H3N/c9-5-7-2-1-3-8(4-7)6-10;1-2-3-4/h1-4H,5-6,9-10H2;2H,1H2 |
Clé InChI |
XMEXUJUMKRUUNG-UHFFFAOYSA-N |
SMILES canonique |
C=CC#N.C1=CC(=CC(=C1)CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





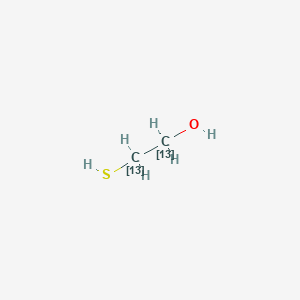

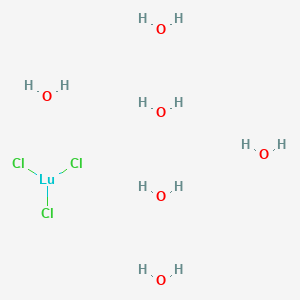
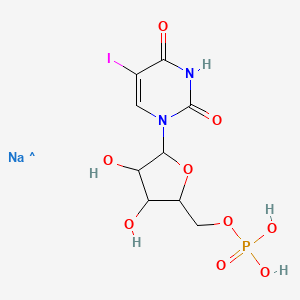
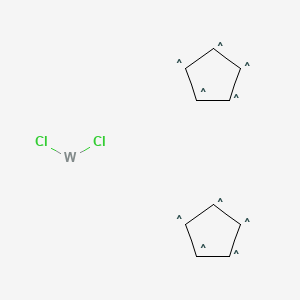
![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)


